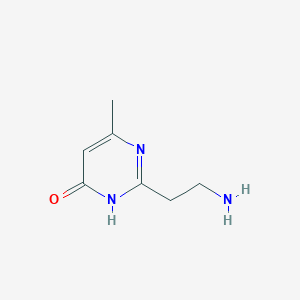

2-(2-Aminoethyl)-6-methylpyrimidin-4-OL

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Synthesis

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and organic synthesis, largely due to its prevalence in essential biomolecules and its versatile chemical nature. nih.govresearchgate.net As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring is integral to the structure of DNA and RNA. nih.govtandfonline.com This biological ubiquity makes pyrimidine derivatives readily interactive with enzymes and other cellular components, a desirable trait in drug design. nih.govresearchgate.net

The synthetic accessibility of the pyrimidine skeleton, which allows for structural modifications at multiple positions (2, 4, 5, and 6), has led to its description as a "privileged scaffold". mdpi.com This adaptability enables chemists to fine-tune the molecule's properties to achieve desired biological activities. Consequently, pyrimidine-containing compounds have been developed for a vast array of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govtandfonline.comrsc.org The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The following table provides a snapshot of the diverse biological activities associated with pyrimidine derivatives, underscoring their importance in drug discovery.

| Biological Activity | Examples of Pyrimidine-Based Applications |

| Anticancer | Inhibition of various kinases, tumor growth, and metastasis. researchgate.netresearchgate.net |

| Antiviral | Inhibition of viral replication, including activity against Zika and Dengue viruses. tandfonline.commdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.comrsc.org |

| Antimicrobial | Activity against various bacterial and fungal strains. researchgate.net |

| Antihypertensive | Use in cardiovascular drug development. nih.gov |

| Antioxidant | Development of compounds that combat oxidative stress. mdpi.comrsc.org |

Academic Context of Substituted Pyrimidin-4-ol Derivatives

Within the broader family of pyrimidines, substituted pyrimidin-4-ol derivatives represent a significant and actively researched subclass. These compounds are characterized by a hydroxyl group at the 4-position of the pyrimidine ring, which can exist in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This structural feature is crucial to their chemical reactivity and biological interactions.

Academic research has extensively explored the synthesis and functionalization of these derivatives. Various synthetic methodologies have been developed, often involving the cyclocondensation of β-ketoesters or the transformation of other pyrimidine precursors. oriprobe.com For instance, novel one-step syntheses have been reported that provide efficient access to these core structures, facilitating further investigation. oriprobe.comresearchgate.net

The research focus on pyrimidin-4-ol derivatives is driven by their demonstrated biological potential. Studies have shown that modifications at the 2- and 6-positions, in particular, can lead to compounds with interesting pharmacological profiles. For example, the synthesis of various 2-amino-substituted 6-methylpyrimidin-4-ol derivatives has been a subject of study, leading to the discovery of compounds with specific biological activities. benthamdirect.comresearchgate.net The closely related compound, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as 6-methylisocytosine), is a well-characterized derivative that serves as a precursor for more complex heterocyclic structures. researchgate.netnist.govnih.gov

Research Trajectories for 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL and Related Amino-pyrimidin-4-ol Structures

While extensive, peer-reviewed research focusing specifically on the biological activity of this compound is not widely published, its structural components suggest several promising avenues for investigation, mirroring trends in related amino-pyrimidin-4-ol compounds. The presence of a basic aminoethyl side chain at the 2-position, combined with the 6-methylpyrimidin-4-ol core, creates a molecule with distinct chemical properties available for further functionalization and study.

Current research on structurally similar compounds provides a strong indication of potential future directions:

Agrochemical Applications: A significant study on a series of 2-amino-substituted 6-methylpyrimidin-4-ols revealed that these compounds exhibit pronounced plant growth-stimulating activity. benthamdirect.comresearchgate.net This suggests a clear research trajectory for this compound and its derivatives in the development of novel agrochemicals. The activities of some synthesized compounds were comparable to the well-known plant hormone heteroauxin. benthamdirect.comresearchgate.net

Medicinal Chemistry: The broader class of amino-substituted pyrimidines is a fertile ground for drug discovery. Research into 4-amino-substituted pyrazolo[3,4-d]pyrimidines, for example, has been driven by their potential as kinase inhibitors and anticancer agents. researchgate.net Similarly, 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines have been investigated for their anti-proliferative properties against breast cancer models. nih.gov Given these precedents, this compound could serve as a scaffold for developing new agents targeting kinases or other enzymes implicated in cell proliferation.

Antimicrobial Agents: Pyrimidine derivatives are consistently explored for their antimicrobial properties. researchgate.netnih.gov The aminoethyl side chain in this compound could be modified to create hybrid molecules with enhanced antibacterial or antifungal activity.

The synthesis of derivatives from the 2-amino-6-methylpyrimidin-4-ol core is an established practice. researchgate.netresearchgate.netimpactfactor.org For example, researchers have successfully created O-substituted products from the sodium salts of these pyrimidin-4-ols and have also synthesized N-triazolyl derivatives from corresponding 4-chloro intermediates. researchgate.net These established synthetic routes could be readily applied to this compound to generate libraries of new compounds for biological screening, advancing the exploration of its therapeutic or agrochemical potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-7(11)10-6(9-5)2-3-8/h4H,2-3,8H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDIWJBCSODJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Protocols

De Novo Synthetic Approaches to the Pyrimidine (B1678525) Ring System

The de novo synthesis of the pyrimidine ring, a cornerstone of heterocyclic chemistry, involves the construction of the core structure from acyclic precursors. nih.govnih.gov The most fundamental and widely applied strategy is the Principal Synthesis, which involves the cyclization of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.org This approach allows for the formation of a wide array of substituted pyrimidines. Common N-C-N synthons include amidines, guanidines, and urea (B33335), which react with β-dicarbonyl compounds to yield 2-substituted pyrimidines, 2-aminopyrimidines, and 2-pyrimidinones, respectively. wikipedia.org The pyrimidine ring system is a vital structural motif found in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, uracil) and vitamin B1. wikipedia.orgrasayanjournal.co.in

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for pyrimidine synthesis. rasayanjournal.co.inresearchgate.net These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular structures in a single step. researchgate.netnih.gov The Biginelli reaction is a classic example of an MCR used to prepare dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org

One-pot condensation strategies simplify synthetic procedures by avoiding the isolation of intermediates, thereby saving time, reagents, and solvents. nih.govrsc.org For instance, a one-pot, two-stage process involving the base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters provides a convenient route to 4-pyrimidone-2-thioethers, which are versatile precursors for more complex pyrimidines. rsc.orgnih.gov Similarly, iridium-catalyzed multicomponent synthesis allows for the formation of highly substituted pyrimidines from amidines and multiple alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgacs.org

| Reaction Name/Type | Reactants | Key Features | Typical Product |

|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl compound + Amidine/Guanidine (B92328)/Urea | Fundamental, versatile cyclocondensation. wikipedia.org | 2-Substituted pyrimidines. wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Classic MCR for dihydropyrimidines. wikipedia.org | Dihydropyrimidinones/thiones. |

| Iridium-Catalyzed MCR | Amidine + Alcohols | Sustainable, regioselective, forms C-C and C-N bonds. organic-chemistry.orgacs.org | Unsymmetrically substituted pyrimidines. acs.org |

| One-Pot Thioether Synthesis | β-Ketoester + S-Alkylisothiourea | Sequential base/acid mediation, good functional group tolerance. rsc.orgnih.gov | 4-Pyrimidone-2-thioethers. rsc.org |

Understanding the mechanistic pathways of pyrimidine ring formation is crucial for optimizing reaction conditions and predicting outcomes. The classical condensation of a β-dicarbonyl compound with an amidine or guanidine typically proceeds through a series of well-defined steps. The process is initiated by the nucleophilic attack of a nitrogen atom from the N-C-N component onto one of the carbonyl carbons of the β-dicarbonyl compound. umich.edu

This initial attack forms a tetrahedral intermediate, which then undergoes dehydration to yield a vinylogous amide or imine intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. This ring-closing step is followed by another dehydration event, which leads to the formation of the aromatic pyrimidine ring. umich.edu In some MCRs, the reaction pathway can involve cascade reactions, such as inverse electron-demand hetero-Diels–Alder reactions followed by retro-Diels–Alder reactions. mdpi.com Computational studies have been employed to investigate the energetics of these pathways, including the stability of intermediates like vinamidinium salts, which can be generated in situ and serve as key synthons in certain pyrimidine diversification strategies. researchgate.net

Targeted Synthesis of 2-Amino-6-methylpyrimidin-4-ol and its Aminoethyl Analogues

The synthesis of 2-amino-6-methylpyrimidin-4-ol (also known as 6-methylisocytosine) serves as a foundational step toward its aminoethyl analogue. nih.gov This specific substitution pattern requires a strategic selection of precursors and reaction conditions.

The most direct and common synthesis of 2-amino-6-methylpyrimidin-4-ol involves the cyclocondensation of ethyl acetoacetate (B1235776) with guanidine. nih.gov This reaction is a straightforward application of the Principal Synthesis, where ethyl acetoacetate provides the C-C-C backbone and guanidine serves as the N-C-N component, directly installing the 2-amino group. wikipedia.org

To synthesize the target compound, 2-(2-aminoethyl)-6-methylpyrimidin-4-ol, two primary strategies can be envisioned:

Building from a pre-functionalized N-C-N synthon: This approach would involve using a guanidine derivative that already contains the aminoethyl side chain, such as N-(2-aminoethyl)guanidine. Condensation of this reagent with ethyl acetoacetate would, in principle, directly yield the target molecule.

Post-cyclization functionalization: This more common strategy involves first forming a pyrimidine ring with a suitable leaving group at the C2 position, followed by nucleophilic substitution. A versatile precursor for this route is 2-(methylthio)-6-methylpyrimidin-4-ol, which can be synthesized by condensing ethyl acetoacetate with thiourea, followed by S-alkylation. researchgate.net The methylthio group at the C2 position can then be displaced by a nucleophile like ethylenediamine (B42938). researchgate.net

| Target Compound | C-C-C Precursor | N-C-N Precursor | Key Strategy |

|---|---|---|---|

| 2-Amino-6-methylpyrimidin-4-ol | Ethyl acetoacetate | Guanidine | Direct cyclocondensation. nih.gov |

| 2-(Methylthio)-6-methylpyrimidin-4-ol | Ethyl acetoacetate | Thiourea | Cyclocondensation followed by S-alkylation. nih.gov |

| This compound | Ethyl acetoacetate | N-(2-Aminoethyl)guanidine | Direct cyclocondensation (hypothetical). |

| This compound | 2-(Methylthio)-6-methylpyrimidin-4-ol | Ethylenediamine | Nucleophilic substitution on a pre-formed ring. researchgate.net |

The pyrimidine ring is π-deficient, meaning it has a lower electron density compared to benzene. wikipedia.org This electron deficiency is enhanced by the two nitrogen atoms, making the carbon atoms at the 2, 4, and 6 positions electrophilic and thus susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in This chemical property is fundamental to the synthesis of substituted pyrimidines.

Leaving groups such as halogens (e.g., chloro) or alkylthio groups at these positions can be readily displaced by a variety of nucleophiles, including amines. bhu.ac.in For the synthesis of this compound, the key step is the nucleophilic aromatic substitution (SNAr) reaction where a precursor like 2-chloro- or 2-(methylthio)-6-methylpyrimidin-4-ol is treated with ethylenediamine. researchgate.net One nitrogen atom of ethylenediamine acts as the nucleophile, displacing the leaving group at the C2 position to form the desired C-N bond.

Recent advances have also focused on direct C-H amination, which avoids the need for pre-functionalized substrates. researchgate.net Mechanism-based reagent design has enabled the development of synthetic platforms for the site-selective C2-amination of pyrimidines, proceeding through pyrimidinyl iminium salt intermediates. researchgate.netnih.govacs.org This enthalpy-controlled approach offers a powerful tool for introducing diverse amine functionalities with high selectivity. nih.govacs.org

Modern Catalytic and Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into pyrimidine synthesis to reduce environmental impact, enhance efficiency, and improve safety. kuey.net These modern approaches focus on minimizing waste, avoiding hazardous solvents, and using energy-efficient techniques. rasayanjournal.co.inpowertechjournal.com

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product purity by selectively and rapidly heating the reactants. nih.govpowertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can accelerate reactions, particularly in heterogeneous systems. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using benign solvents like water minimizes the generation of volatile organic compound waste. kuey.netpowertechjournal.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily recovered and recycled, are particularly advantageous. kuey.netpowertechjournal.com Organocatalysts and biocatalysts are also employed as non-toxic and efficient alternatives to traditional metal catalysts. kuey.net

These sustainable techniques have been successfully applied to MCRs and one-pot syntheses of pyrimidine derivatives, offering environmentally friendly and economically viable alternatives to conventional methods. rasayanjournal.co.innih.govkuey.net

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. nih.gov | Shorter reaction times, higher yields, improved purity. rasayanjournal.co.inpowertechjournal.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance reaction rates. rasayanjournal.co.in | Increased yields, reduced energy input. powertechjournal.com |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. kuey.net | Reduced waste, cost-effective, simplified workup. nih.gov |

| Heterogeneous Catalysis | Uses a catalyst in a different phase from the reactants. powertechjournal.com | Easy catalyst recovery and reuse, enhanced sustainability. kuey.net |

| Biocatalysis | Utilizes enzymes or whole organisms as catalysts. kuey.net | High selectivity, mild reaction conditions, biodegradable. powertechjournal.com |

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering highly selective and efficient routes to complex molecules. nih.gov In the context of pyrimidine synthesis, transition metals such as palladium, copper, ruthenium, and nickel are instrumental in facilitating key bond-forming reactions. nih.govmdpi.com These catalysts are particularly useful for the construction of the pyrimidine core and the introduction of various substituents with high precision.

Common strategies involve the use of multicomponent reactions where a transition metal catalyst orchestrates the assembly of the pyrimidine ring from simpler precursors. For instance, a ruthenium-catalyzed [3+2+1] annulation has been reported for the synthesis of 2-(N-alkylamino)pyrimidines from a guanidine salt and alcohols. mdpi.com Similarly, copper-catalyzed [3+3] cycloadditions of propargyl alcohols with amidines provide a direct route to substituted pyrimidines. mdpi.com

For the specific synthesis of this compound, a plausible approach would involve the construction of a 2-substituted pyrimidine precursor followed by the introduction or modification of the aminoethyl side chain. A key intermediate could be a 2-halopyrimidine, which can then undergo a variety of cross-coupling reactions.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted Pyrimidines

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Ru catalyst I (2 mol%) | Guanidine salt, Alcohols | 2-(N-alkylamino)pyrimidines | Not specified | mdpi.com |

| CuCl (10 mol%) | Butadiynes, Sulfonylazides, Hydrazides/Imidamides | 4-Iminopyrimidines | Not specified | mdpi.com |

| Cu(II) triflate (20 mol%) | Propargyl alcohols, Amidine | 2,4-Disubstituted or 2,4,6-trisubstituted pyrimidines | Not specified | mdpi.com |

| Ni catalyst | Alcohols, Amidines | Pyrimidines | Not specified | mdpi.com |

This table is for illustrative purposes and showcases general methodologies for pyrimidine synthesis.

A proposed synthetic route could start from a readily available pyrimidine, such as 2-chloro-6-methylpyrimidin-4-ol. This intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected aminoalkyne, followed by reduction to introduce the aminoethyl side chain.

Microwave-Assisted and Solid-Phase Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govrsc.org The application of microwave irradiation in the synthesis of pyrimidine derivatives has been well-documented, facilitating various cyclocondensation and cross-coupling reactions. nih.govrsc.orgomicsonline.org

For the synthesis of this compound, microwave heating could be applied to the key cyclocondensation step to form the pyrimidine ring or to a subsequent substitution reaction to introduce the aminoethyl group. For example, the reaction of a suitable amidine with a β-dicarbonyl compound to form the pyrimidine core can be significantly expedited under microwave irradiation. omicsonline.org

Solid-Phase Synthesis

Solid-phase organic synthesis (SPOS) offers numerous advantages for the synthesis of compound libraries and for simplifying purification processes, as excess reagents and by-products can be easily washed away from the resin-bound product. arkat-usa.org This methodology has been successfully applied to the synthesis of various substituted pyrimidinones (B12756618) and pyrimidinediones. arkat-usa.org

A general strategy for the solid-phase synthesis of a 2,6-disubstituted pyrimidin-4-ol would involve anchoring a suitable building block to a solid support, followed by sequential reactions to build the pyrimidine ring. Cleavage from the resin would then yield the final product. For the target molecule, a protected aminoethyl-functionalized building block could be utilized.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of 2-anilinopyrimidines | 2-8 h, 18-91% | 10-30 min, 25-95% | rsc.org |

| Biginelli reaction | Several hours, moderate yields | 3 min, improved yields | omicsonline.org |

| Synthesis of 2-amino-4-chloro-pyrimidines | Not specified | Shorter reaction times | nih.gov |

This table provides a general comparison and specific conditions may vary.

Ionic Liquid-Assisted Synthesis of Pyrimidine Scaffolds

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. mdpi.comjapsonline.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can lead to enhanced reaction rates and selectivities. japsonline.comnih.gov The use of ionic liquids in the synthesis of pyrimidine derivatives has been shown to be highly efficient, particularly in multicomponent reactions like the Biginelli reaction. nih.govmdpi.com

Amino acid-based ionic liquids have also been explored as catalysts, offering a biocompatible and environmentally friendly option. mdpi.com For the synthesis of this compound, an ionic liquid could serve as the reaction medium, potentially facilitating the cyclocondensation reaction and simplifying product isolation. For instance, l-proline (B1679175) nitrate (B79036) has been used as an efficient catalyst for the synthesis of dihydropyrimidine (B8664642) derivatives. japsonline.com

Table 3: Ionic Liquids Used in the Synthesis of Pyrimidine Derivatives

| Ionic Liquid | Reaction Type | Role of IL | Reference |

| Triethylammonium acetate | Biginelli reaction | Catalyst | nih.govmdpi.com |

| l-proline nitrate | One-pot three-component reaction | Catalyst | japsonline.com |

| [2-aemim][PF6] | One-pot synthesis of 4H-pyrans | Solvent | nih.gov |

This table highlights the versatility of ionic liquids in heterocyclic synthesis.

Solvent-Free Conditions and Enhanced Reaction Efficiencies

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. nih.gov Solvent-free reaction conditions, also known as solid-state reactions or neat reactions, offer a more sustainable approach to chemical synthesis. nih.gov These reactions can be promoted by grinding, ball milling, or simply heating the neat reactants.

The synthesis of pyrimidine derivatives under solvent-free conditions has been reported to be highly efficient, often leading to high yields and simplified work-up procedures. nih.gov For example, the synthesis of bacillamide analogues, which involves an amide coupling step, has been successfully achieved under solvent-free conditions using a solid-phase catalyst. nih.gov

A potential solvent-free approach for synthesizing a precursor to this compound could involve the mechanochemical reaction of the starting materials in a ball mill. This high-energy milling can promote reactions between solid reactants in the absence of a solvent, offering a green and efficient synthetic route.

Table 4: Examples of Solvent-Free Synthesis of Heterocyclic Compounds

| Reaction | Conditions | Product Type | Yield (%) | Reference |

| Amide coupling | 2-hydroxy-4,6-dimethylpyrimidine (catalyst) | Bacillamide analogues | High | nih.gov |

| Biginelli reaction | Grindstone chemistry, CuCl2·2H2O/HCl (catalyst) | Dihydropyrimidinones | Significant activity | mdpi.com |

This table illustrates the feasibility and advantages of solvent-free synthetic methods.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyrimidine (B1678525) Nucleus Towards Advanced Reagents

The pyrimidine ring is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution, unless activating groups are present. bhu.ac.inresearchgate.net

The primary amino group on the ethyl side chain at the C2 position is a potent nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack a wide range of electrophilic species. This reactivity is fundamental to many derivatization strategies for this molecule.

Key Research Findings:

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce new functional groups or to protect the amino group during subsequent reactions on the pyrimidine ring.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though overalkylation to form quaternary ammonium (B1175870) salts is a possible side reaction that needs to be controlled.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This reaction is a common pathway for creating more complex molecular architectures. For instance, derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine have been reacted with substituted acetophenones to form Schiff base intermediates, which are then used to synthesize various heterocyclic derivatives like oxazepines and β-lactams. researchgate.net

The nucleophilicity of the side-chain amine allows it to participate in reactions that leave the pyrimidine core intact, offering a versatile handle for molecular modification.

The reactivity of the pyrimidine ring itself is a balance between the deactivating effect of the ring nitrogens and the activating effects of the substituents.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is inherently electron-deficient, making electrophilic attack difficult as the ring nitrogens deactivate the system towards electrophiles. bhu.ac.inwikipedia.org However, the presence of electron-donating groups (EDGs) such as the hydroxyl (-OH) and amino (-NH2 in the side chain) groups can activate the ring, directing electrophiles to specific positions. Electrophilic substitution, when it occurs, is highly favored at the C5 position, which is meta to the ring nitrogens and less deactivated. researchgate.netyoutube.com The hydroxyl group at C4 and the alkyl group at C6 both contribute to increasing the electron density at C5, making reactions like nitration and halogenation feasible under controlled conditions. bhu.ac.inresearchgate.net For example, pyrimidones can undergo nitration, and the presence of multiple activating groups facilitates the reaction. bhu.ac.in Silver-promoted fluorination of 2-aminopyrimidines has been shown to selectively occur at the C5 position. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the π-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. bhu.ac.instackexchange.comwikipedia.org A leaving group at one of these positions can be readily displaced by a nucleophile. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, which is stabilized by delocalizing the negative charge onto the electronegative nitrogen atoms. stackexchange.comwikipedia.orgyoutube.com

In 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol, the C4-OH group can be converted into a better leaving group (e.g., a chloro group by reaction with POCl₃) to facilitate SNAr. bhu.ac.in Studies on similar pyrimidines show that the C4 position is generally more reactive towards nucleophilic attack than the C2 position. stackexchange.com

| Reaction Type | Position | Influencing Factors | Example Reagents |

| Electrophilic Substitution | C5 | Activating groups (-OH, -CH₃) are required. | HNO₃/H₂SO₄, Br₂, Selectfluor |

| Nucleophilic Substitution | C2, C4, C6 | Electron-deficient ring; requires a good leaving group. | POCl₃ (to create leaving group), then various nucleophiles (amines, alkoxides) |

Pyrimidine Ring Transformations and Rearrangement Mechanisms

Under certain conditions, the pyrimidine ring can undergo profound structural changes, including opening and recyclizing into new heterocyclic systems.

The pyrimidine ring, while aromatic, can be opened by strong nucleophiles or under specific enzymatic or metabolic conditions. umich.edunih.gov The reaction often begins with a nucleophilic attack on one of the electrophilic carbon centers (C2, C4, or C6), leading to the cleavage of a C-N bond and formation of a linear intermediate. This intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring.

One notable example, though not on this specific compound, is the biotransformation of an aryl-pyrimidine-containing drug, which was found to undergo an unusual metabolic pathway involving a ring-opening reaction, elimination of a carbon atom, and subsequent ring closure to form an imidazole (B134444) ring. nih.gov In the context of nitrosative guanine (B1146940) deamination, it has been hypothesized that the process may proceed via pyrimidine ring-opened intermediates. nih.gov Such pathways highlight the latent reactivity of the pyrimidine core beyond simple substitution.

A fascinating class of pyrimidine reactions is the degenerate ring transformation, where the pyrimidine ring is converted into another pyrimidine ring. wur.nl This process often occurs via the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.orgacs.org

The ANRORC mechanism is distinct from the standard SNAr pathway. It is particularly relevant in reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org The process is as follows:

Addition: The nucleophile adds to an electrophilic carbon of the pyrimidine ring (e.g., C4 or C6).

Ring Opening: The resulting anionic adduct undergoes cleavage of a C-N bond, forming a ring-opened intermediate, often a cyano- or nitrile-containing species.

Ring Closure: The intermediate then recyclizes, incorporating the nucleophile's nitrogen atom into the new ring and expelling one of the original ring nitrogen atoms.

Isotope labeling studies have provided definitive evidence for this mechanism, showing that a ring nitrogen atom can be exchanged with a nitrogen atom from the nucleophile. wikipedia.org This type of transformation has been observed in the reaction of 5-cyanouracils with guanidines to yield 2,4-diamino-5-carbamoylpyrimidines, a clear pyrimidine-to-pyrimidine conversion. rsc.org

Selective Functionalization of the Pyrimidin-4-ol Scaffold

The presence of multiple reactive sites on this compound (the N1 and N3 ring nitrogens, the C4-hydroxyl group, and the C2-aminoethyl group) presents a challenge and an opportunity for selective functionalization. The tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is crucial, as it influences whether reactions occur on the oxygen (O-alkylation) or a ring nitrogen (N-alkylation).

Key Research Findings:

O-Alkylation vs. N-Alkylation: The outcome of alkylation reactions on pyrimidin-ol/one systems is highly dependent on the reaction conditions (solvent, base, alkylating agent). Studies on similar 4-(trihalomethyl)pyrimidin-2(1H)-ones have shown that selectivity can be driven by the nature of the substituent at the C6 position. nih.gov Generally, O-alkylation can be favored by converting the pyrimidinol into its sodium salt first, which increases the nucleophilicity of the oxygen. researchgate.net Convergent synthetic strategies, where a pyrimidine-containing alkylating agent is used, have been shown to selectively furnish O-alkylated products. nih.govacs.orgresearchgate.net

Functionalization via the C4-Chloro Intermediate: A common strategy for functionalizing the C4 position involves first converting the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride. This 4-chloro derivative is an excellent substrate for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, azoles) at this position. researchgate.net

Derivatization of the Aminoethyl Side Chain: As discussed in section 3.1.1, the side-chain amino group can be selectively targeted. For example, researchers have synthesized a series of novel derivatives by converting 2-amino-6-methylpyrimidin-4-ols into O-substituted esters, which are then reacted with hydrazines or amines to form hydrazides and amides, respectively, attached to the pyrimidine core via an ether linkage. researchgate.net

The table below summarizes common selective functionalization strategies for the pyrimidin-4-ol scaffold.

| Target Site | Reagent/Condition | Resulting Functional Group | Reference |

| C4-Oxygen | 1. NaH 2. Alkyl Halide (R-X) | O-Alkyl Ether (-OR) | researchgate.net |

| Ring Nitrogen (N1/N3) | Alkyl Halide, Base (e.g., K₂CO₃), Polar Aprotic Solvent | N-Alkyl | nih.gov |

| C4-Position | 1. POCl₃ 2. Nucleophile (Nu-H) | Chloro (-Cl), then -Nu | researchgate.net |

| C2-Aminoethyl Group | Acyl Chloride (RCOCl) | N-Acyl Amide (-NHCOR) | researchgate.net |

This multi-faceted reactivity makes this compound a valuable scaffold for building a diverse library of chemical compounds through selective modification of its different functional components.

C-Functionalization of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic substitution unless activated by electron-donating groups. However, specific positions on the core of pyrimidin-4-ol and its derivatives can undergo functionalization, most notably at the C-5 position. This position is activated by the adjacent nitrogen atoms and the hydroxyl/oxo group, making it the most susceptible site to electrophilic attack.

Detailed research into related pyrimidine structures, such as 6-methyluracil (B20015), provides a model for the potential reactivity of the this compound core. Oxidative halogenation has been shown to be an effective method for introducing halogen atoms at the C-5 position of the 6-methyluracil ring system. researchgate.net

Key findings from studies on related compounds include:

Halogenation: The C-5 position of pyrimidine nucleosides and related structures can be halogenated using various reagents. mostwiedzy.pl For instance, 6-methyluracil can be converted to 5-iodo-6-methyluracil (B73931) using potassium iodide and hydrogen peroxide as an oxidizing agent. researchgate.net Similarly, bromination and chlorination can yield 5-halo-6-methyluracil derivatives. researchgate.net These reactions indicate that the C-5 position of this compound is a viable target for introducing functionality via electrophilic halogenation.

Modern C-H Functionalization: While classic electrophilic substitution is common, modern synthetic methods involving direct C-H functionalization are increasingly applied to pyrimidine derivatives. researchgate.netcolab.ws These methods can involve transition-metal-catalyzed reactions or deprotonative metalation to introduce a variety of substituents onto the heterocyclic core. researchgate.netcolab.ws Although specific examples for this compound are not detailed, these general strategies represent potential pathways for its C-functionalization.

The table below summarizes common halogenation reactions on the closely related 6-methyluracil scaffold, which serves as a proxy for the reactivity of the target compound's pyrimidine core.

| Reaction Type | Halogenating Agent System | Position of Functionalization | Product Type | Source |

|---|---|---|---|---|

| Iodination | KI / H₂O₂ | C-5 | 5-Iodo-6-methyluracil | researchgate.net |

| Bromination | KBr / H₂O₂ | C-5 | 5-Bromo-6-methyluracil | researchgate.net |

| Chlorination | KCl / H₂O₂ | C-5 | 5-Chloro-6-methyluracil | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | C-5 | 5-Chlorouridine derivatives | mostwiedzy.pl |

O-Substitution Reactions at the Pyrimidin-4-ol Moiety

The hydroxyl group at the C-4 position of the pyrimidine ring is a key site for substitution reactions, allowing for the synthesis of a wide range of ethers and esters. The pyrimidin-4-ol exists in tautomeric equilibrium with the pyrimidin-4(3H)-one form. This ambident nucleophilic character leads to competition between O-substitution and N-substitution at the N-3 position. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile. europeanscience.orgeuropeanscience.org

O-Alkylation: The alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been studied, revealing a strong dependence on the steric bulk of the alkylating agent. europeanscience.org When reacting with larger alkyl halides (C4-C9), the reaction proceeds preferentially at the O-4 oxygen atom, yielding 4-alkoxy-6-methylpyrimidin-2-amine derivatives. europeanscience.orgeuropeanscience.org This selectivity suggests that the sterically less hindered oxygen atom is favored by bulkier electrophiles. In contrast, smaller and more reactive alkylating agents like methyl iodide tend to favor alkylation at the N-3 position. europeanscience.org To ensure O-substitution, the pyrimidinol can first be converted to its sodium salt, which then reacts with electrophiles to yield O-substituted products, such as acetates and propanoates. researchgate.net

O-Acylation and O-Sulfonylation: The hydroxyl group can also be acylated and sulfonylated. Studies on various 2-amino-4-hydroxypyrimidines show that they undergo O-acylation with bulky acyl halides, such as pivaloyl chloride and aroyl halides, to form the corresponding O-acyl derivatives. rsc.org Similarly, O-sulfonylation can be achieved with arylsulfonyl halides. rsc.org The success of these reactions is promoted by the steric requirements of the acyl or sulfonyl halide, which disfavors reaction at the more sterically hindered ring nitrogen. rsc.org

The following table summarizes the regioselective outcomes of substitution reactions at the pyrimidin-4-ol moiety.

| Reaction Type | Reagent | Major Product Type | Controlling Factor | Source |

|---|---|---|---|---|

| Alkylation | C4-C9 Alkyl Halides | O-4 Alkylation | Steric bulk of alkyl halide | europeanscience.orgeuropeanscience.org |

| Alkylation | Methyl Iodide | N-3 Alkylation | Small size of alkyl halide | europeanscience.org |

| Acylation | Pivaloyl Chloride / Aroyl Halides | O-4 Acylation | Steric bulk of acyl halide | rsc.org |

| Sulfonylation | Arylsulfonyl Halides | O-4 Sulfonylation | Steric bulk of sulfonyl halide | rsc.org |

N-Functionalization and Acylation Reactions of Amino Groups

This compound possesses multiple nitrogen atoms capable of undergoing functionalization: the ring nitrogens at positions 1 and 3, and the exocyclic primary amine of the side chain. The relative reactivity of these sites depends on their nucleophilicity and steric accessibility.

N-Functionalization of the Pyrimidine Ring: As discussed in the previous section, the N-3 position of the pyrimidine ring can compete with the O-4 hydroxyl for electrophiles. This site is particularly reactive towards small alkylating agents. For example, methylation of 2-amino-6-methylpyrimidin-4-one with methyl iodide or methyl tosylate occurs predominantly at the N-3 atom. europeanscience.org This highlights the nucleophilic character of the ring nitrogen, which can be selectively targeted with appropriate reagents.

Functionalization of the Exocyclic Amino Group: The primary amino group at the terminus of the 2-aminoethyl side chain is a potent nucleophile and a prime site for functionalization. Based on general chemical principles, this amine is expected to readily undergo standard reactions such as acylation, sulfonylation, and alkylation. Acylation with acyl chlorides or anhydrides would lead to the formation of stable amide derivatives. While specific literature on the acylation of this compound is limited, studies on related pyrimidine structures confirm the reactivity of exocyclic amino groups. For instance, the acylation of the 2-amino group on the pyrimidine ring itself is a known transformation, and enzymatic methods have been developed for the regioselective acylation of amino groups in pyrimidine nucleoside derivatives. rsc.orgnih.gov These examples support the high potential for selective functionalization of the side-chain amino group in the target molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Pyrimidin-4-ol Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of pyrimidine (B1678525) derivatives. nih.govnih.govnih.gov These methods can accurately predict geometrical parameters, vibrational frequencies, and various electronic properties, offering a molecular-level understanding of these compounds. nih.govnih.gov

A hallmark of pyrimidin-4-ol derivatives is their ability to exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (pyrimidinol) forms. nih.govchemicalbook.com The position of the labile proton can significantly alter the molecule's structure, stability, and properties. Computational studies are instrumental in determining the relative stability of these tautomers and the equilibrium between them. nih.govresearchgate.net

In the gas phase, theoretical calculations for 4-pyrimidone and its analogs consistently show that the keto form is the most stable tautomer. chemicalbook.comresearchgate.net This preference is a key characteristic of the pyrimidine ring system. nih.gov The introduction of a nitrogen atom at the para position relative to the hydroxyl group (as in 4-hydroxypyrimidine) shifts the tautomeric equilibrium towards the keto form, in contrast to derivatives like 2-hydroxypyridine (B17775) where the enol form predominates. nih.govresearchgate.net Semi-empirical quantum chemical methods and higher-level calculations have been used to determine the relative stabilities, concluding that the 4-keto structure is energetically favored in isolated molecules. chemicalbook.com For the parent 4-hydroxypyrimidine (B43898), the pyrimidin-4-one tautomer is found to be more stable than the 4-hydroxypyrimidine form in the gas phase, with a tautomeric ratio of approximately 70/30. researchgate.net This inherent stability of the keto form is a crucial factor governing the chemistry of these heterocycles.

Table 1: Calculated Relative Stability of 4-Hydroxypyrimidine Tautomers in the Gas Phase This table is illustrative, based on general findings for the parent compound.

| Tautomer | Structure | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Keto (4(3H)-pyrimidinone) | Pyrimidinone Ring | 0.00 | Most Stable |

| Enol (4-hydroxypyrimidine) | Pyrimidinol Ring | > 0 | Less Stable |

The surrounding environment, particularly the solvent, can significantly influence tautomeric equilibria. nih.govmdpi.comnih.gov While the keto form of pyrimidin-4-one is favored in the gas phase, polar solvents can further stabilize this form. researchgate.net Computational studies using implicit solvation models like the Polarizable Continuum Model (PCM) show that solvents can affect the stability of individual tautomers to different extents, potentially altering tautomeric preferences. mdpi.comnih.gov For instance, in some systems, highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) can favor a specific tautomeric form by preventing dimerization that might occur in less polar environments. researchgate.net The use of protic polar solvents has been shown to significantly reduce the energy barrier for proton transfer between tautomers. researchgate.net However, for 4-pyrimidone itself, the addition of water does not change the fundamental stability order; the keto structure remains the most stable. chemicalbook.com

The conversion between keto and enol tautomers occurs via proton migration. Computational studies have investigated the mechanisms and energy barriers associated with this process. nih.govnih.gov Direct intramolecular proton transfer in isolated pyrimidin-4-one molecules requires a large activation energy. chemicalbook.com This is due to the geometric strain of the four-membered transition state involved. researchgate.net The activation free energy for this direct transfer has been calculated to be high, around 34.47 kcal/mol. researchgate.net However, the process can be facilitated by other molecules. For example, water-assisted proton migration significantly lowers the activation energy through the formation of hydrogen-bonded intermediates. chemicalbook.com Similarly, the formation of dimers can provide a lower-energy pathway for a double hydrogen transfer, with a much lower calculated activation energy of 4.97 kcal/mol. researchgate.net In certain substituted pyrimidines, excited-state intramolecular proton transfer (ESIPT) can occur, where a proton rapidly transfers from a hydroxyl group to a nitrogen atom in the pyrimidine ring upon photoexcitation. nih.govnih.gov

A detailed analysis of the electronic structure provides a basis for understanding the reactivity and intermolecular interactions of pyrimidin-4-ol derivatives. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. irjweb.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.comwjarr.com The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.govwjarr.com For pyrimidine derivatives, calculations show that eventual charge transfers take place within the molecule. irjweb.comresearchgate.net

Table 2: Representative Frontier Orbital Energies for a Pyrimidine Derivative This table is illustrative and provides typical values found in the literature for related compounds.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.5 to -6.5 | Electron-donating potential |

| LUMO | -1.5 to -2.5 | Electron-accepting potential |

| Energy Gap (ΔE) | ~3.5 to 4.5 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, intramolecular interactions, and the delocalization of electron density. nih.govresearchgate.net It examines interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energy. This analysis helps to understand hyperconjugative interactions and the stability arising from electron delocalization, which is particularly relevant in conjugated systems like pyrimidines. nih.govnih.gov

Quantum Theory of Atoms In Molecules (QTAIM): QTAIM is used to analyze the topology of the electron density, defining atomic basins and characterizing chemical bonds and non-covalent interactions, such as hydrogen bonds. nih.govresearchgate.net This method is valuable for evaluating intramolecular hydrogen bonding, which can play a role in stabilizing certain tautomeric forms. nih.gov

Molecular Electrostatic Potential (MESP): The MESP map is a visual tool for understanding the electrophilic and nucleophilic sites of a molecule. wjarr.comphyschemres.org It plots the electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (rich in electrons) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. wjarr.comrsc.org MESP analysis is crucial for predicting how a molecule will interact with other species, including biological receptors. wjarr.comnih.gov

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like pyrimidine. nih.gov The relative stability of different tautomers is often linked to the degree of aromaticity in the pyrimidine ring. nih.gov The enol (hydroxypyrimidine) form contains a fully aromatic ring, while the keto (pyrimidinone) form has a disruption in the cyclic π-system due to the presence of an sp³-hybridized nitrogen atom. nih.gov

Tautomerism and Relative Energetic Stability of Keto-Enol Forms

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly methods rooted in Density Functional Theory (DFT), is a cornerstone for elucidating the intricate mechanisms of chemical reactions involving pyrimidine derivatives. researchgate.netnih.gov These theoretical approaches allow for the mapping of reaction pathways, identification of transient species, and calculation of energetic parameters that govern the reaction's feasibility and rate. scielo.brrsc.orgmdpi.com By simulating the interactions between molecules, computational studies can provide a step-by-step depiction of bond-breaking and bond-forming events, offering insights that are often difficult to obtain through experimental means alone. rsc.org

A critical aspect of mechanistic studies is the determination of activation energy barriers and the characterization of transition state (TS) structures. asrb.org.in Computational methods, such as DFT, are employed to locate the lowest energy path between reactants and products on a potential energy surface. The highest point along this path corresponds to the transition state, and its energy relative to the reactants defines the activation barrier, a key determinant of reaction kinetics.

For instance, computational analysis of a transacylation mechanism for the synthesis of pyrimidine nucleosides identified three distinct transition states with thermally accessible free energy barriers. nih.gov The study calculated the barriers for the initial nitrogen anion addition (TS1), a subsequent cyclization step (TS2), and the final product formation (TS3), providing a detailed energetic profile of the reaction pathway. nih.gov Similarly, DFT calculations have been used to compare different mechanistic routes, such as in the formation of pyrazolo[3,4-d]pyrimidine-4-amines, by comparing the activation energies of the competing pathways. researchgate.net In another study, the activation barrier for a C-C bond rotation during the epimerization of a related heterocyclic system was calculated to be approximately 16 kcal/mol. scielo.br

Table 1: Examples of Calculated Reaction Barriers in Heterocyclic Syntheses

| Reaction Step | System/Reaction Type | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Nitrogen Anion Addition (TS1) | Pyrimidine Nucleoside Synthesis | DFT | 18.5 | nih.gov |

| Urea (B33335) N Anion Addition (TS2) | Pyrimidine Nucleoside Synthesis | DFT | 26.8 | nih.gov |

| Acetone Release (TS3) | Pyrimidine Nucleoside Synthesis | DFT | 23.1 | nih.gov |

| C-C Bond Rotation | Spiro Carbon Epimerization | ωB97X-D/6-31G(d,p) | ~16 | scielo.br |

This table presents data from studies on related heterocyclic compounds to illustrate the application of computational methods in determining reaction barriers.

Mass spectrometry is a vital analytical technique for identifying unknown compounds. Computational chemistry plays a crucial role in predicting the fragmentation patterns of molecules, which helps in the interpretation of experimental mass spectra. escholarship.orgnih.gov Methods like the Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) can predict 70 eV electron ionization mass spectra from a given molecular structure. escholarship.orgnih.gov

These computational approaches simulate the ionization and subsequent fragmentation of molecules like pyrimidine derivatives. escholarship.org Studies have focused on elucidating common fragmentation pathways, such as the retro-Diels-Alder (rDA) reaction, which is a prominent mechanism for purine (B94841) and pyrimidine molecules. nih.gov This reaction can lead to the neutral loss of small molecules like isocyanic acid, hydrogen cyanide, or cyanamide. nih.gov The fragmentation processes are highly dependent on the molecule's structure and the sites of protonation. nih.gov For some pyrimidinethiones, characteristic fragments are formed through the sequential loss of simple functional groups, followed by the decomposition of the heterocyclic ring itself. researchgate.net The accuracy of these predictions is often validated by comparing the computationally generated spectra against experimental databases. escholarship.orgnih.gov

Table 2: Common Fragmentation Pathways Predicted for Pyrimidine Derivatives

| Fragmentation Type | Neutral Loss / Process | Relevance | Computational Method | Reference(s) |

|---|---|---|---|---|

| Retro-Diels-Alder (rDA) | (iso)cyanic acid, hydrogen cyanide, cyanamide | Prominent in purines and pyrimidines | QCEIMS | nih.gov |

| Retro-cycloaddition | Varies depending on adduct | Observed in C60-pyrimidine derivatives | ESI/MS/MS Analysis | nih.gov |

This table summarizes computationally studied fragmentation pathways for the broader class of pyrimidine compounds.

The reactivity and selectivity of chemical reactions are governed by a delicate interplay of steric and electronic effects. nih.gov Steric effects arise from the spatial arrangement and bulk of atoms, which can hinder or favor certain reaction pathways. numberanalytics.com Electronic effects relate to how the distribution of electron density in a molecule influences its reactivity. nih.gov

Computational techniques provide powerful means to dissect these contributions. Energy decomposition analysis (EDA), often used in conjunction with DFT, can partition the interaction energy between reacting fragments into distinct terms, such as electrostatic, orbital (electronic), and steric interactions. nih.govmdpi.com This allows researchers to quantify whether a reaction barrier is controlled by steric repulsion or by the loss of favorable electronic interactions in the transition state. nih.gov For example, a combined DFT and EDA approach was used to investigate the origins of stereoselectivity in polymerization reactions, revealing how subtle modifications to a catalyst's ligands could alter the balance of steric and electronic forces and thus affect the reaction's outcome. mdpi.comresearchgate.net Molecular descriptors like steric maps of buried volume (%VBur) can also be used to visualize and quantify the steric environment around a reactive center. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its chemical properties and biological activity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule, while molecular dynamics (MD) simulations model the motion of atoms and molecules over time. grafiati.comnih.gov

Computational methods are extensively used to explore the conformational landscape of pyrimidine derivatives. For the related compound 5-(2-acetoxyethyl)-6-methylpyrimidin-2,4-dione, a detailed potential energy surface scan was performed by systematically rotating key dihedral angles to identify the most stable conformer. nih.gov

Molecular dynamics simulations provide a deeper understanding of the dynamic behavior of these molecules, particularly their interactions within a biological system. mdpi.com In these simulations, the trajectory of every atom is calculated over a period, often on the nanosecond to microsecond timescale, providing a virtual movie of molecular motion. mdpi.com Key parameters are analyzed to assess stability and interactions:

Root Mean Square Deviation (RMSD): Measures the average deviation of a molecule's backbone atoms from a reference structure, indicating conformational stability over time. mdpi.commdpi.com

Interaction Persistence: Analysis of specific interactions, such as hydrogen bonds or π–cation interactions, over the course of the simulation reveals their stability and importance in molecular recognition. acs.org

For example, 250-nanosecond MD simulations of pyrimidine derivatives bound to an enzyme revealed the persistence of key hydrogen bonds and water-bridged interactions that stabilize the complex. acs.org

Table 3: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance | Reference(s) |

|---|---|---|---|

| RMSD | Root Mean Square Deviation | Assesses the structural stability and conformational changes of the molecule or complex over time. | mdpi.commdpi.com |

| SASA | Solvent Accessible Surface Area | Indicates changes in molecular shape, folding, and exposure to the solvent environment. | mdpi.com |

| Hydrogen Bonds | Persistence of H-bonds | Identifies key stabilizing interactions between a ligand and its target or within the molecule itself. | acs.org |

This table outlines common metrics used in MD simulations to analyze the dynamic behavior of molecules like pyrimidine derivatives.

An Examination of 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL Through Advanced Spectroscopic and Structural Elucidation Techniques

The chemical compound this compound is a pyrimidine derivative. A comprehensive analysis of its molecular structure and properties relies on a suite of advanced analytical techniques. This article focuses on the application of key spectroscopic and crystallographic methods for the detailed characterization of this specific molecule. The following sections outline the principles of these techniques and the type of information they would yield, while also noting the current availability of specific experimental data for this compound based on a thorough review of public scientific literature and databases.

Advanced Spectroscopic and Structural Elucidation Techniques

A definitive understanding of the chemical structure, from connectivity to three-dimensional arrangement, necessitates the use of sophisticated analytical instrumentation. The following techniques are standard in the comprehensive characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: This technique would identify the number of distinct proton environments in 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL, their integration (ratio), and their connectivity through spin-spin coupling. The expected signals would correspond to the protons on the ethyl chain, the methyl group, the pyrimidine (B1678525) ring, and the amino and hydroxyl groups.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule, distinguishing between the methyl carbon, the two carbons of the ethyl group, and the carbons of the pyrimidine ring.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish definitive correlations between protons and carbons, confirming the complete bonding framework.

Despite the power of this technique, a detailed search of scientific databases and literature did not yield publicly available experimental NMR data specifically for this compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

Precise Molecular Formula: HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured exact mass with the calculated theoretical mass.

Fragmentation Analysis: When subjected to energy, the molecular ion of the compound will break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments provides valuable structural information, confirming the presence of substructures like the aminoethyl side chain and the methyl-substituted pyrimidine core. Common fragmentation patterns for such molecules include cleavage of the C-C bond adjacent to the amino group (alpha-cleavage).

A comprehensive search did not locate specific experimental HRMS data, including precise mass measurements or detailed fragmentation analysis, for this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, N-H stretches of the amino group, C-H stretches of the methyl and ethyl groups, C=N and C=C stretching within the pyrimidine ring, and C-N and C-O stretching vibrations.

FT-Raman Spectroscopy: As a complementary technique, FT-Raman measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which might be weak in the FTIR spectrum. This could provide additional information on the pyrimidine ring and the carbon backbone.

Specific, publicly available experimental FTIR and FT-Raman spectra for this compound could not be retrieved from the searched scientific literature.

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. For this compound, a successful crystal structure analysis would confirm its tautomeric form (e.g., the position of the proton on the pyrimidine ring) and reveal details about hydrogen bonding networks involving the amino and hydroxyl groups, which govern the crystal packing.

There is currently no evidence in the public domain, based on searches of crystallographic databases, that a single crystal X-ray diffraction study has been performed and published for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrimidine ring in this compound constitutes a chromophore, which is expected to absorb UV radiation. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can offer insights into the conjugation within the heterocyclic system. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.

Non Biological and Materials Science Applications of Pyrimidine Scaffolds

Role of Pyrimidine (B1678525) Derivatives as Versatile Chemical Building Blocks in Organic Synthesis

The pyrimidine scaffold is a cornerstone in the field of organic synthesis, primarily due to its prevalence in biologically significant molecules and its adaptable reactivity. lifechemicals.com The synthesis of the pyrimidine core itself can be achieved through various established methods, most notably the Biginelli reaction, which is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or a urea derivative. mdpi.comnih.gov This and other synthetic strategies provide access to a vast library of substituted pyrimidines. gsconlinepress.com

The versatility of pyrimidine derivatives as building blocks stems from several key features:

Functional Group Tolerance: Modern synthetic methods allow for the preparation of pyrimidines bearing a wide array of functional groups. google.com

Reactive Sites: The pyrimidine ring contains multiple sites (both carbon and nitrogen atoms) that can be selectively functionalized, allowing for the construction of complex molecular architectures. mdpi.com

Scaffold for Diverse Structures: Pyrimidines serve as a raw material for the synthesis of many other heterocyclic compounds and are used to create more complex fused-ring systems like pyrido[2,3-d]pyrimidines. gsconlinepress.comnih.gov

This chemical tractability has made pyrimidine derivatives indispensable synthons for creating compounds with specific electronic, optical, or material properties, extending their utility far beyond their traditional role in medicinal chemistry. lifechemicals.com

Table 1: Selected Synthetic Routes to Pyrimidine Derivatives

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Biginelli Reaction | β-dicarbonyl compound, Aldehyde, Urea/Thiourea | Acid catalyst (e.g., HCl) | Dihydropyrimidinones |

| Principal Synthesis | β-dicarbonyl compounds, N-C-N compounds (e.g., amidines) | Cyclization | Substituted Pyrimidines |

| From Ethyl Cyanoacetate | Ethyl cyanoacetate, Guanidine (B92328) hydrochloride, Aldehydes | Alkaline ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines |

| Condensation Reaction | α,β-Unsaturated ketones, 4-Amino-6-hydroxy-2-mercaptopyrimidine | Glacial acetic acid | Pyrido[2,3-d]pyrimidine derivatives |

Integration into Advanced Molecular Scaffolds for Functional Materials

The distinct electronic characteristics of the pyrimidine ring, particularly its electron-deficient nature, make it an excellent component for advanced functional materials. researchgate.net This property is leveraged in fields such as organic electronics and the development of porous materials. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are extensively used in the development of materials for OLEDs. mdpi.com Due to their high electron-accepting properties and coordination ability, they are incorporated as building blocks in various components of OLED devices: spiedigitallibrary.org

Emitters: They form the acceptor unit in donor-acceptor type molecules used as thermally activated delayed fluorescence (TADF) emitters. nih.gov The emission color can be tuned by modifying the substituents on the pyrimidine ring. spiedigitallibrary.org

Host Materials: Bipolar host materials containing pyrimidine units are used to achieve a better balance of charge carriers (electrons and holes), leading to high-efficiency phosphorescent OLEDs. spiedigitallibrary.org

Electron-Transporting Materials (ETMs): The electron-deficient character of pyrimidine enhances the electron injection and transport properties of materials used in the electron-transport layer of OLEDs. spiedigitallibrary.org

Metal-Organic Frameworks (MOFs): Pyrimidine-containing ligands are employed in the synthesis of porous MOFs. These crystalline materials, composed of metal ions or clusters linked by organic ligands, have applications in gas storage and separation. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, contributing to the formation of stable, porous frameworks. rsc.org For instance, a copper-based MOF incorporating a pyrimidine-functionalized linker demonstrated high methane (B114726) storage capacity, showcasing the role of the pyrimidine group in enhancing the material's performance for energy storage applications. google.com Another study reported a luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II), highlighting its potential for optical applications. mdpi.com

Supramolecular Assemblies: The ability of pyrimidine derivatives to form specific, directional interactions, such as hydrogen bonds, makes them valuable components in crystal engineering and supramolecular chemistry. By carefully selecting pyrimidine derivatives and complementary molecules, researchers can design and synthesize co-crystals with desired structures and properties. tandfonline.com These interactions are crucial for creating ordered solid-state architectures. researchgate.net

Table 2: Applications of Pyrimidine Scaffolds in Functional Materials

| Application Area | Role of Pyrimidine Scaffold | Example of Pyrimidine Derivative Used | Key Property |

| OLEDs | Acceptor unit in TADF emitters | Phenyl pyrimidine derivatives | Electron-deficient nature, tunable emission |

| OLEDs | Bipolar host material | Carbazole- or diarylamine-linked pyrimidines | Improved charge carrier balance |

| OLEDs | Electron-Transporting Material | 2-Phenyl-bis-4,6-(3,5-dipyridylphenyl) pyrimidine | Enhanced electron injection/transport |

| MOFs | Organic linker/ligand | (2-Pyrimidin-5-yl)terephthalic acid | Coordination sites for metal ions, porosity |

| Supramolecular Chemistry | Building block for co-crystals | 2-Amino-4,6-dimethoxypyrimidine | Hydrogen bonding capabilities |

Theoretical Studies on Corrosion Inhibition Mechanisms Involving Pyrimidine-Containing Moieties

Pyrimidine derivatives have been identified as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. Theoretical studies, primarily using quantum chemical calculations and molecular dynamics (MD) simulations, have been instrumental in elucidating the mechanisms behind their protective action.

The corrosion inhibition effect is attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It often involves the donation of lone pair electrons from the nitrogen atoms and π-electrons from the aromatic ring of the pyrimidine derivative to the vacant d-orbitals of the metal atoms.

Theoretical calculations provide insights into the molecular properties that govern inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to predict the adsorption behavior and reactivity of the inhibitor molecules. A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal surface, enhancing chemisorption and inhibition efficiency. MD simulations complement these quantum chemical studies by modeling the adsorption process on the metal surface in a simulated corrosive environment, providing a visual representation of the protective film formation.

Computational studies have confirmed that the presence of nitrogen atoms, π-electrons, and various substituent groups on the pyrimidine ring are crucial for their effectiveness as corrosion inhibitors. These features provide multiple active centers for adsorption onto the metal surface, leading to the formation of a stable and compact barrier film.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions using 2-amino-6-methylpyrimidin-4-ol as a precursor. Key steps include:

- Amination : Ethylene diamine or related reagents introduce the 2-aminoethyl group under basic conditions (pH 9–11) at 60–80°C.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol 9:1) ensures >95% purity .

Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize by-products like 6-methylisocytosine derivatives.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies key protons: δ 2.25 (s, 3H, CH), δ 3.45 (t, 2H, CH-NH), δ 6.10 (s, 1H, pyrimidine-H) .

- Mass Spectrometry : ESI-MS (m/z 168.1 [M+H]) confirms molecular weight.

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm resolves impurities (<1% area) .

Q. What factors influence the stability of this compound in various solvents and under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Aqueous Solutions : Degrades rapidly at pH < 3 (acid hydrolysis) or pH > 10 (oxidative deamination). Optimal stability at pH 6–8 in phosphate buffer.

- Solid State : Store at –20°C under argon to prevent hygroscopic degradation. Avoid prolonged exposure to light, which induces photolytic cleavage of the aminoethyl group .

Advanced Research Questions

Q. How can researchers design biomonitoring studies to distinguish between endogenous metabolic formation and environmental exposure of this compound in human populations?

- Methodological Answer :

- Study Design : Use case-control cohorts with documented pesticide (e.g., pirimiphos-methyl) exposure histories. Collect timed urine samples to assess metabolite kinetics.

- Analytical Differentiation : Employ isotope dilution LC-MS/MS to quantify this compound alongside its environmental degradate (2-(diethylamino)-6-methylpyrimidin-4-ol/one). Adjust for creatinine levels to normalize urinary concentrations .

Q. What analytical challenges exist in detecting trace levels of this compound in biological matrices, and how can mass spectrometry parameters be optimized to overcome them?

- Methodological Answer :

- Matrix Effects : Plasma proteins cause ion suppression. Mitigate via protein precipitation (acetonitrile) followed by SPE cleanup (C18 cartridges).

- MS Optimization : Use a triple quadrupole MS in SRM mode (transition m/z 168.1 → 123.0). Lower collision energy (15 eV) preserves the aminoethyl fragment. Achieve LOD of 0.1 ng/mL with a 5 μL injection volume .

Q. How should contradictory findings regarding urinary detection rates of this compound be reconciled across different epidemiological studies?

- Methodological Answer : Discrepancies arise from:

- Sampling Variability : NHANES data (95th percentile: 0.47 µg/L) vs. Olsson et al. (7.1% detection) reflect differences in cohort selection and detection limits .

- Confounding Factors : Adjust for dietary intake of treated grains and occupational exposure using multivariate regression. Validate assays with certified reference materials to harmonize inter-lab variability .

Key Data from Evidence

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 168.16 g/mol | |

| IUPAC Name | 2-amino-6-methyl-1H-pyrimidin-4-one | |

| Urinary Detection (NHANES) | 95th percentile: 0.47 µg/L | |

| Stability | Degrades at pH < 3 or >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products